Etiproston

Beschreibung

The exact mass of the compound Etiproston is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Etiproston suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Etiproston including the price, delivery time, and more detailed information at info@benchchem.com.

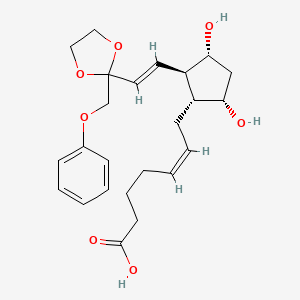

Structure

3D Structure

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c25-21-16-22(26)20(19(21)10-6-1-2-7-11-23(27)28)12-13-24(30-14-15-31-24)17-29-18-8-4-3-5-9-18/h1,3-6,8-9,12-13,19-22,25-26H,2,7,10-11,14-17H2,(H,27,28)/b6-1-,13-12+/t19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPALXSWPHQNCAA-RLJNYRALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(COC2=CC=CC=C2)C=CC3C(CC(C3CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(O1)(COC2=CC=CC=C2)/C=C/[C@H]3[C@@H](C[C@@H]([C@@H]3C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501024232 | |

| Record name | (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)cyclopentyl)-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59619-81-7 | |

| Record name | Etiproston [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059619817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)cyclopentyl)-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501024232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 59619-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETIPROSTON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TCU22W0APY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Etiproston's Mechanism of Action in the Bovine Corpus Luteum: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiproston, a synthetic analogue of prostaglandin F2α (PGF2α), is a potent luteolytic agent used in veterinary medicine to synchronize estrus and for other reproductive management purposes in cattle. Its primary mechanism of action involves the induction of luteolysis, the process of corpus luteum (CL) regression, which leads to a rapid decline in progesterone production and the initiation of a new estrous cycle. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of Etiproston in the bovine corpus luteum, drawing upon established principles of PGF2α signaling and the actions of its analogues.

Core Mechanism: Interaction with the PGF2α Receptor (FP Receptor)

The binding of PGF2α or its analogues to the FP receptor initiates a cascade of intracellular signaling events that ultimately lead to both functional and structural luteolysis.

Signaling Pathways Activated by Etiproston

The activation of the FP receptor by Etiproston is coupled to the Gq/11 class of G proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]

-

IP3-Mediated Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[1] This rapid increase in cytosolic Ca2+ is a critical early event in the luteolytic cascade.

-

DAG-Mediated Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).[2] Activated PKC phosphorylates a variety of intracellular proteins, leading to downstream cellular responses.

These initial signaling events trigger a broader cascade of cellular and molecular changes within the corpus luteum, culminating in its demise.

Signaling Pathway of Etiproston in Bovine Luteal Cells

Caption: Etiproston binds to the FP receptor, initiating a signaling cascade through Gq/11, PLC, IP3, and DAG, leading to increased intracellular calcium and PKC activation.

Physiological Consequences of Etiproston Action

The activation of the PGF2α signaling pathway by Etiproston leads to two distinct but interconnected processes: functional luteolysis and structural luteolysis.

Functional Luteolysis: Inhibition of Progesterone Synthesis

One of the most immediate effects of Etiproston is the rapid decline in progesterone secretion from the corpus luteum. This is achieved through several mechanisms:

-

Inhibition of Steroidogenic Enzymes: The signaling cascade initiated by Etiproston leads to the downregulation of key enzymes involved in progesterone synthesis.

-

Reduced Blood Flow: PGF2α and its analogues are potent vasoconstrictors, causing a reduction in blood flow to the corpus luteum. This localized ischemia limits the delivery of cholesterol, the precursor for progesterone synthesis, and other essential nutrients to the luteal cells.

Structural Luteolysis: Apoptosis and Tissue Regression

Following the decline in progesterone production, the corpus luteum undergoes structural regression, a process primarily driven by apoptosis (programmed cell death) of the luteal cells. The signaling pathways activated by Etiproston contribute to this process by:

-

Activation of Pro-apoptotic Pathways: The increase in intracellular calcium and the activation of PKC can trigger pro-apoptotic signaling cascades.

-

Inflammatory Response: PGF2α action is associated with an inflammatory response within the CL, involving the recruitment of immune cells and the release of cytokines that further promote cell death and tissue remodeling.[2]

Quantitative Data on PGF2α Analogue Action

While specific quantitative data for Etiproston is limited in publicly available literature, studies on PGF2α and other analogues provide valuable insights into the dose-dependent effects on luteolysis and progesterone secretion.

Table 1: Luteolytic Efficacy of PGF2α Analogues in Cattle

| Compound | Dose | Route of Administration | Luteolysis Rate (%) | Time to Estrus (hours) | Reference |

| Dinoprost | 25 mg | Intramuscular | >90% | 48-72 | General Knowledge |

| Cloprostenol | 500 µg | Intramuscular | >90% | 48-72 | General Knowledge |

| Luprostiol | 15 mg | Intramuscular | High | ~60 | [3] |

Table 2: In Vitro Effects of PGF2α on Progesterone Secretion by Bovine Luteal Cells

| PGF2α Concentration | Progesterone Secretion (% of control) | Incubation Time (hours) | Reference |

| 1 µM | Significant decrease | 24 | Based on general findings |

| 100 nM | Significant decrease | 24 | Based on general findings |

| 10 nM | Variable effects | 24 | Based on general findings |

Note: The data in these tables are illustrative and are derived from studies on PGF2α and other analogues, not specifically Etiproston. The actual efficacy and dose-response of Etiproston may vary.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the mechanism of action of PGF2α and its analogues in the bovine corpus luteum.

Protocol 1: Radioligand Binding Assay for FP Receptor

Objective: To determine the binding affinity (Kd) and receptor number (Bmax) of a PGF2α analogue to the bovine corpus luteum FP receptor.

Methodology:

-

Membrane Preparation:

-

Collect bovine corpora lutea from a slaughterhouse and immediately place them on ice.

-

Homogenize the luteal tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the crude membrane fraction.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled PGF2α analogue (e.g., [3H]-PGF2α).

-

For the determination of non-specific binding, include a parallel set of tubes containing a high concentration of unlabeled PGF2α analogue in addition to the radiolabeled ligand.

-

Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax.

-

References

- 1. Prostaglandin F2 alpha stimulates phosphatidylinositol 4,5-bisphosphate hydrolysis and mobilizes intracellular Ca2+ in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Differential effects of calcium on progesterone production in small and large bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Etiproston

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etiproston is a synthetic analogue of prostaglandin F2α (PGF2α). As a potent luteolytic agent, it is primarily utilized in veterinary medicine to synchronize estrus and manage various reproductive conditions in cattle. This technical guide provides a comprehensive overview of the current scientific understanding of Etiproston's pharmacokinetics (PK) and pharmacodynamics (PD), with a focus on its mechanism of action, metabolic fate, and physiological effects. The information presented herein is intended to support further research and development in the field of animal health.

Pharmacokinetics

The pharmacokinetic profile of Etiproston has been primarily characterized in cattle. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) properties.

Data Presentation: Pharmacokinetic Parameters of Etiproston in Cows

| Parameter | Value | Species | Route of Administration | Reference |

| Elimination Half-life (t½β) | 2.8 hours | Cow | Intramuscular | [1][2] |

| Primary Route of Elimination (48h) | Urine (66%) | Cow | Intramuscular | [1][2] |

| Secondary Route of Elimination (48h) | Feces (26%) | Cow | Intramuscular | [1][2] |

| Elimination in Milk (24h) | < 0.034% of dose/L | Cow | Intramuscular | [1][2] |

| Total Radioactivity Eliminated (48h) | 92.6% | Cow | Intramuscular | [1][2] |

| Main Urinary Metabolite | Tetranor acid derivative (in equilibrium with its lactone form) | Cow | Intramuscular | [1] |

Experimental Protocols: Pharmacokinetic Study in Cows

A pivotal study elucidating the pharmacokinetics of Etiproston involved the intramuscular administration of ³H-radiolabelled Etiproston to nine cows.[1][2]

Experimental Workflow: Pharmacokinetic Analysis of Etiproston in Cattle

Methodology Details:

-

Test Substance: ³H-radiolabelled Etiproston was used to enable the tracking of the drug and its metabolites.

-

Animal Model: The study was conducted in nine cows to ensure the relevance of the findings for the target species.

-

Sample Collection: Blood, urine, feces, and milk samples were collected at predetermined time points to measure radioactivity levels. Tissue samples were also collected to assess distribution.

-

Metabolite Isolation and Identification: Urinary metabolites were extracted using XAD-2 resin. The extracts were then subjected to preparative High-Performance Liquid Chromatography (HPLC) in both reverse and normal phases for purification. The structure of the main metabolite was elucidated using mass spectrometry.[1]

-

Quantification of Radioactivity: The amount of radioactivity in all collected samples was quantified using liquid scintillation counting to determine the concentration of Etiproston and its metabolites over time.

Pharmacodynamics

As a synthetic analogue of PGF2α, the pharmacodynamic effects of Etiproston are mediated through its interaction with the Prostaglandin F2α receptor (FP receptor).

Mechanism of Action: Luteolysis

Etiproston induces luteolysis, which is the regression of the corpus luteum (CL). This action is crucial for the synchronization of estrus in cattle. The binding of Etiproston to the FP receptor on luteal cells initiates a signaling cascade that leads to a decrease in progesterone production and ultimately, the structural and functional demise of the CL.

Signaling Pathway

The FP receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. The binding of Etiproston to the FP receptor is expected to trigger the following intracellular signaling cascade:

Signaling Pathway of Etiproston via the FP Receptor

Pathway Description:

-

Receptor Binding: Etiproston binds to the FP receptor on the plasma membrane of luteal cells.

-

Gq Protein Activation: This binding activates the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates PLC.

-

Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[6]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[6]

-

Physiological Response: The activation of PKC and the rise in intracellular calcium lead to a cascade of events that inhibit progesterone synthesis and induce apoptosis of the luteal cells, resulting in luteolysis.

Conclusion

Etiproston is a PGF2α analogue with a well-defined pharmacokinetic profile in cattle, characterized by rapid elimination primarily through the urine. Its pharmacodynamic action, luteolysis, is central to its clinical use in reproductive management. This effect is mediated through the PGF2α receptor and the Gq-PLC signaling pathway. While quantitative pharmacodynamic data for Etiproston is limited, its established efficacy underscores its importance in veterinary medicine. Further research to delineate its receptor binding kinetics and dose-response relationships would provide a more complete understanding of this valuable therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical prospects proposing an increase in the luteolytic dose of prostaglandin F2α in dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agproud.com [agproud.com]

- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 6. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

Etiproston: A Technical Guide to Prostanoid Receptor Interaction

Disclaimer: Despite a comprehensive review of publicly available scientific literature, specific quantitative receptor binding data (e.g., Kᵢ, IC₅₀ values) for Etiproston could not be located. This guide provides a detailed framework for understanding the expected receptor interactions of Etiproston as a prostaglandin analogue by focusing on the pharmacology of its target receptor family, the prostanoid EP receptors. The experimental protocols and data presentation formats described herein are representative of those used to characterize such compounds.

Introduction to Etiproston

Etiproston is a synthetic prostaglandin analogue. Its chemical name is (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((E)-2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)cyclopentyl)-5-heptenoic acid, with a CAS number of 59619-81-7[1][2]. Prostaglandins are a group of physiologically active lipid compounds that exert a wide range of effects in the body, mediated by a family of G-protein coupled receptors known as prostanoid receptors[3]. As a prostaglandin analogue, Etiproston is presumed to exert its biological effects by binding to and activating one or more of these receptors. It is known for its use in veterinary medicine, particularly as a uterotonic agent to induce parturition under the trade name Prostavet[2].

Prostanoid EP Receptors: The Likely Targets of Etiproston

The primary receptors for prostaglandin E₂ (PGE₂), and by extension, its synthetic analogues, are the EP receptors, of which there are four subtypes: EP₁, EP₂, EP₃, and EP₄[3]. These receptors are distinguished by their signaling mechanisms and tissue distribution, leading to diverse and sometimes opposing physiological effects[3].

Receptor Subtype Overview

| Receptor | G-Protein Coupling | Primary Signaling Pathway | General Effects |

| EP₁ | Gαq/11 | ↑ Intracellular Ca²⁺ | Smooth muscle contraction, ion transport |

| EP₂ | Gαs | ↑ cAMP | Smooth muscle relaxation, inflammation, immune modulation |

| EP₃ | Gαi/o, Gαq/11, Gα12/13 | ↓ cAMP, ↑ Intracellular Ca²⁺, Rho activation | Inhibition of neurotransmission, smooth muscle contraction, platelet aggregation |

| EP₄ | Gαs | ↑ cAMP, β-arrestin/PI3K pathway | Smooth muscle relaxation, inflammation, bone remodeling, immune response |

Prostanoid Receptor Signaling Pathways

The activation of EP receptors by an agonist like Etiproston would initiate specific intracellular signaling cascades.

EP₁ Receptor Signaling

The EP₁ receptor couples to Gαq/11, activating Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC).

EP₂ and EP₄ Receptor Signaling (cAMP-dependent)

Both EP₂ and EP₄ receptors primarily couple to Gαs, which activates Adenylyl Cyclase (AC) to produce cyclic AMP (cAMP) from ATP. cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.

EP₃ Receptor Signaling

The EP₃ receptor is unique in its ability to couple to multiple G proteins, most commonly Gαi, which inhibits Adenylyl Cyclase, leading to a decrease in cAMP levels.

Experimental Protocols for Receptor Binding Affinity and Specificity

The following sections describe standard methodologies used to determine the binding characteristics of a compound like Etiproston at prostanoid receptors.

Radioligand Competition Binding Assay

This is the gold standard method to determine the binding affinity (Kᵢ) of an unlabeled compound (the 'competitor', e.g., Etiproston) by measuring its ability to displace a radiolabeled ligand that has a known high affinity and specificity for the receptor of interest.

4.1.1 Materials

-

Receptor Source: Cell membranes prepared from cell lines stably expressing a single human recombinant prostanoid receptor subtype (e.g., HEK293 cells expressing EP₁, EP₂, EP₃, or EP₄).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) prostanoid receptor agonist or antagonist with high specific activity (e.g., [³H]-PGE₂).

-

Competitor: Unlabeled Etiproston, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail: A liquid that emits light when exposed to radioactive decay.

-

Glass Fiber Filters: To separate bound from free radioligand.

4.1.2 Procedure

-

Incubation: In a 96-well plate, combine the receptor source, a fixed concentration of radioligand (typically at or below its Kₔ value), and varying concentrations of the unlabeled competitor (Etiproston).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This traps the cell membranes with the bound radioligand on the filter while the unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. The amount of radioactivity trapped on the filters is then measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the logarithm of the competitor concentration. A sigmoidal curve is generated, from which the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Functional Assays (e.g., cAMP Measurement)

Functional assays measure the cellular response to receptor activation, providing information on the potency (EC₅₀) and efficacy of the compound.

4.2.1 Materials

-

Cell Line: A cell line stably expressing the prostanoid receptor of interest (e.g., HEK293-EP₂).

-

Test Compound: Etiproston, serially diluted.

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or fluorescence-based) to measure intracellular cAMP levels.

4.2.2 Procedure

-

Cell Plating: Seed the cells in a multi-well plate and grow to a suitable confluency.

-

Stimulation: Treat the cells with varying concentrations of Etiproston for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release the intracellular contents.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using the chosen assay kit and a plate reader.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the Etiproston concentration. A dose-response curve is generated, from which the EC₅₀ value (the concentration that produces 50% of the maximal response) can be determined.

Experimental Workflow and Data Presentation

Generalized Workflow for Competition Binding Assay

Representative Data Tables

The following tables illustrate how the binding affinity and functional potency data for Etiproston would be presented.

Table 1: Etiproston Receptor Binding Affinity Profile (Illustrative)

| Receptor Subtype | Radioligand | Kᵢ (nM) | n |

| Human EP₁ | [³H]-PGE₂ | Data Not Available | - |

| Human EP₂ | [³H]-PGE₂ | Data Not Available | - |

| Human EP₃ | [³H]-PGE₂ | Data Not Available | - |

| Human EP₄ | [³H]-PGE₂ | Data Not Available | - |

| Human DP₁ | [³H]-PGD₂ | Data Not Available | - |

| Human FP | [³H]-PGF₂α | Data Not Available | - |

| Human IP | [³H]-Iloprost | Data Not Available | - |

| Human TP | [³H]-SQ29548 | Data Not Available | - |

| Kᵢ values represent the mean of 'n' independent experiments. |

Table 2: Etiproston Functional Potency at EP Receptors (Illustrative)

| Receptor Subtype | Functional Assay | EC₅₀ (nM) | % Max Response (vs. PGE₂) | n |

| Human EP₁ | Ca²⁺ Mobilization | Data Not Available | Data Not Available | - |

| Human EP₂ | cAMP Accumulation | Data Not Available | Data Not Available | - |

| Human EP₄ | cAMP Accumulation | Data Not Available | Data Not Available | - |

| EC₅₀ and Max Response values represent the mean of 'n' independent experiments. |

Conclusion

While specific quantitative data on the receptor binding affinity and specificity of Etiproston are not currently available in the public domain, its classification as a prostaglandin analogue strongly suggests that it interacts with the prostanoid EP receptor family. This technical guide provides a comprehensive overview of the signaling pathways of these receptors and the standard experimental methodologies employed to characterize the pharmacological profile of such compounds. The provided diagrams and protocols offer a foundational understanding for researchers, scientists, and drug development professionals interested in the potential mechanisms of action of Etiproston and related molecules. Further research is required to elucidate the precise binding profile and functional activity of Etiproston at each of the prostanoid receptor subtypes.

References

An In-Depth Technical Guide on the Biological Activity of Etiproston as a PGF2α Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiproston is a synthetic analogue of prostaglandin F2α (PGF2α) utilized in veterinary medicine for its potent luteolytic and uterotonic activities. As a selective agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR), Etiproston mimics the physiological actions of endogenous PGF2α. This technical guide provides a comprehensive overview of the biological activity of Etiproston, detailing its mechanism of action, downstream signaling pathways, and physiological effects, with a focus on its application in reproductive management in livestock. Quantitative data from available literature are summarized, and detailed experimental protocols for assessing the activity of PGF2α analogues are provided.

Introduction

Prostaglandin F2α (PGF2α) is a key signaling lipid involved in a wide array of physiological processes, most notably the regulation of female reproductive cycles in mammals.[1] Synthetic analogues of PGF2α, such as Etiproston, have been developed to harness these effects for therapeutic and reproductive management purposes in veterinary medicine.[2][3][4] These analogues are designed to have greater stability and, in some cases, enhanced selectivity for the FP receptor compared to the endogenous ligand.

Etiproston is primarily employed for the synchronization of estrus, induction of parturition, and treatment of uterine conditions in livestock, particularly cattle.[2][5] Its biological activity stems from its ability to bind to and activate the FP receptor, thereby initiating a cascade of intracellular events that lead to the regression of the corpus luteum (luteolysis) and contraction of the uterine smooth muscle (myometrium).

Mechanism of Action and Signaling Pathways

The biological effects of Etiproston are mediated through its interaction with the prostaglandin F2α receptor (FP receptor). The FP receptor is a member of the G-protein coupled receptor superfamily and is primarily coupled to the Gq/11 class of G-proteins.[6][7]

Primary Signaling Pathway: The Gq/11-PLC-IP3-Ca2+ Cascade

Activation of the FP receptor by Etiproston initiates the following canonical signaling cascade:

-

G-Protein Activation: Binding of Etiproston to the FP receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, Gq/11. This involves the exchange of GDP for GTP on the α-subunit (Gαq).

-

Phospholipase C (PLC) Activation: The activated Gαq subunit dissociates from the βγ-subunits and activates phospholipase C-β (PLC-β).

-

Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The elevated intracellular Ca2+ levels, in conjunction with DAG, activate members of the protein kinase C (PKC) family.

-

Downstream Effects: The increase in intracellular calcium and the activation of PKC lead to a variety of downstream cellular responses, including smooth muscle contraction and the regulation of gene expression involved in luteolysis.

Figure 1: Etiproston-Induced Gq/11 Signaling Pathway

Potential for Alternative Signaling Pathways

While the Gq/11 pathway is the primary signaling cascade activated by the FP receptor, research on GPCRs suggests the potential for activation of other signaling pathways, which may contribute to the diverse biological effects of PGF2α analogues. These can include:

-

MAPK/ERK Pathway: Some studies have shown that GPCRs, including those coupled to Gq/11, can activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.

-

Rho/ROCK Pathway: The Rho family of small GTPases and their downstream effector, Rho-associated kinase (ROCK), are important regulators of the actin cytoskeleton and are involved in smooth muscle contraction. Cross-talk between Gq/11 and Rho/ROCK pathways has been observed.

-

β-Arrestin Signaling: Following agonist binding and receptor phosphorylation, β-arrestins can be recruited to the receptor. In addition to their role in receptor desensitization and internalization, β-arrestins can act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades.

Further research is required to determine the extent to which Etiproston may activate these alternative pathways and their contribution to its overall biological activity.

Quantitative Data on Biological Activity

| Compound | Receptor Binding Affinity (Ki) for FP Receptor (nM) | Functional Potency (EC50) at FP Receptor (nM) |

| PGF2α | ~3-4[6] | ~1-10[8] |

| Fluprostenol | ~3-4[6] | ~1.4 - 3.6[9] |

| Latanoprost acid | ~98[9] | ~32 - 124[9] |

| Travoprost acid | ~35[9] | ~1.4 - 3.6[9] |

| Bimatoprost acid | ~83[9] | ~2.8 - 3.8[9] |

Table 1: Receptor Binding Affinities and Functional Potencies of PGF2α and its Analogues for the FP Receptor. Data are compiled from various sources and experimental conditions may vary.

Physiological Effects of Etiproston

The primary physiological effects of Etiproston are centered on the female reproductive system and are a direct consequence of FP receptor activation.

Luteolysis

Etiproston is a potent luteolytic agent, meaning it induces the regression of the corpus luteum (CL).[5][9] The CL is a transient endocrine structure that produces progesterone, a hormone essential for the maintenance of pregnancy. In non-pregnant, cyclic animals, the regression of the CL is a natural process that allows for the initiation of a new estrous cycle.

By inducing premature luteolysis, Etiproston effectively shortens the luteal phase of the estrous cycle, leading to a rapid decline in progesterone levels. This hormonal shift allows for the development of ovarian follicles, the onset of estrus (heat), and subsequent ovulation. This is the basis for its use in estrus synchronization programs in cattle and other livestock.

Uterine Contraction

Etiproston stimulates the contraction of the myometrium (the smooth muscle layer of the uterus). This uterotonic effect is mediated by the increase in intracellular calcium in myometrial cells. This property is utilized for the induction of parturition or for therapeutic purposes, such as the expulsion of uterine contents in cases of pyometra.

Pharmacokinetics and Metabolism

A study on the pharmacokinetics of radiolabelled Etiproston in cows following intramuscular administration revealed rapid elimination.[10]

| Parameter | Value |

| Elimination Half-life (t1/2 β) | 2.8 hours |

| Total Elimination (48 hours) | 92.6% |

| Primary Route of Elimination | Urinary (66% at 48h) |

| Secondary Route of Elimination | Faecal (26% at 48h) |

| Elimination in Milk | < 0.034% of dose/L by 24h |

Table 2: Pharmacokinetic Parameters of Etiproston in Cows.[10]

The main urinary metabolite of Etiproston has been identified as the tetranor acid derivative, which exists in equilibrium with its lactone form.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of PGF2α analogues like Etiproston.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the FP receptor.

Figure 2: Receptor Binding Assay Workflow

-

Materials:

-

Cell membranes from cells stably expressing the FP receptor.

-

Radiolabeled PGF2α (e.g., [³H]-PGF2α).

-

Unlabeled Etiproston.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a multi-well plate, add a fixed concentration of radiolabeled PGF2α and varying concentrations of unlabeled Etiproston to the cell membranes in the binding buffer.

-

Incubate the mixture at a specified temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of Etiproston.

-

Determine the IC50 value (the concentration of Etiproston that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This protocol measures the ability of Etiproston to induce an increase in intracellular calcium concentration, a hallmark of FP receptor activation via the Gq/11 pathway.

Figure 3: Intracellular Calcium Mobilization Assay Workflow

-

Materials:

-

Cells expressing the FP receptor (e.g., HEK293 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Etiproston.

-

Fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the cells in a black, clear-bottom 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Pluronic F-127 is often used to aid in dye solubilization.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject varying concentrations of Etiproston into the wells and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the change in fluorescence from baseline.

-

Plot the response as a function of Etiproston concentration to generate a dose-response curve and calculate the EC50 value.

-

In Vivo Luteolysis Study in Cattle

This protocol outlines a general in vivo experimental design to evaluate the luteolytic efficacy of Etiproston in cattle.

Figure 4: In Vivo Luteolysis Study Workflow in Cattle

-

Animals: A cohort of healthy, non-pregnant, cyclic cows.

-

Procedure:

-

Synchronize the estrous cycles of the cows using a standard protocol (e.g., Ovsynch).

-

On a specific day of the estrous cycle when a functional corpus luteum is expected (e.g., day 7-10), confirm the presence of a CL via transrectal ultrasonography.

-

Randomly assign the cows to treatment groups: a control group receiving a vehicle injection and one or more groups receiving different doses of Etiproston.

-

Collect blood samples via jugular venipuncture immediately before treatment (0 hours) and at regular intervals post-treatment (e.g., 12, 24, 48, 72, and 96 hours).

-

Separate the serum and store it frozen until analysis.

-

Measure the serum progesterone concentrations using a validated immunoassay (e.g., ELISA or RIA).

-

Luteolysis is typically defined as a decline in progesterone concentrations to below a certain threshold (e.g., <1 ng/mL) within a specified timeframe after treatment.

-

Analyze the proportion of cows in each group that undergo luteolysis and the rate of progesterone decline.

-

Conclusion

Etiproston is a potent PGF2α analogue with significant applications in veterinary reproductive medicine. Its biological activity is primarily mediated through the activation of the FP receptor and the subsequent Gq/11-PLC-IP3-Ca2+ signaling pathway, leading to luteolysis and uterine contractions. While specific quantitative data on its receptor binding and functional potency are not widely published, its efficacy in clinical and research settings is well-established. The experimental protocols provided in this guide offer a framework for the further characterization of Etiproston and other PGF2α analogues. A deeper understanding of its molecular pharmacology, including potential alternative signaling pathways, will be beneficial for the optimization of its therapeutic use and the development of new drug candidates in this class.

References

- 1. Comparison of two alternate PGF2α products in two estrus synchronization protocols in beef heifers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. State-of-the-Art Lecture: Practical Use of Reproductive Hormones in Dogs and Cats - WSAVA 2018 Congress - VIN [veterinarypartner.vin.com]

- 3. Principles of Treatment for Reproductive Disorders in Animals - Reproductive System - MSD Veterinary Manual [msdvetmanual.com]

- 4. Overview of Systemic Pharmacotherapeutics of the Reproductive System in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 5. beefrepro.org [beefrepro.org]

- 6. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Constitutively active Gq/11-coupled receptors enable signaling by co-expressed G(i/o)-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 9. Clinical prospects proposing an increase in the luteolytic dose of prostaglandin F2α in dairy cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EC50 - Wikipedia [en.wikipedia.org]

In Vitro Effects of Etiproston on Granulosa-Luteal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the anticipated in vitro effects of Etiproston, a synthetic prostaglandin F2α (PGF2α) analogue, on the function of granulosa-luteal cells. Due to a lack of direct published research on Etiproston's cellular effects, this document extrapolates data from studies on PGF2α and its well-researched analogue, cloprostenol. The primary effect of these compounds on granulosa-luteal cells is the inhibition of gonadotropin-stimulated progesterone secretion, a key process in luteolysis. This guide details the underlying signaling pathways, provides comprehensive experimental protocols for studying these effects, and presents illustrative quantitative data in a tabular format. The information herein is intended to serve as a foundational resource for researchers designing in vitro studies to investigate the luteolytic potential of Etiproston and similar PGF2α analogues.

Introduction

Granulosa-luteal cells are the primary steroidogenic cells of the corpus luteum, responsible for the production of progesterone, a hormone essential for the establishment and maintenance of pregnancy. The regression of the corpus luteum, or luteolysis, is a critical process in the reproductive cycle of many species and is naturally initiated by the release of prostaglandin F2α (PGF2α) from the uterus. Synthetic analogues of PGF2α, such as Etiproston, are designed to mimic this natural luteolytic activity for therapeutic and reproductive management purposes.

Understanding the direct effects of these analogues on granulosa-luteal cells at a cellular and molecular level is crucial for drug development and optimizing clinical applications. In vitro cell culture models provide a powerful tool to dissect these mechanisms without the complexities of systemic physiological responses. This guide focuses on the well-documented inhibitory effects of PGF2α and its analogues on progesterone production by granulosa-luteal cells and the signaling cascades that mediate this response.

Data Presentation: Illustrative Quantitative Effects

The following tables summarize the expected quantitative effects of a PGF2α analogue like Etiproston on progesterone production by granulosa-luteal cells, based on published data for PGF2α and cloprostenol. These tables are intended to be illustrative of the dose-dependent inhibitory effects.

Table 1: Illustrative Dose-Dependent Inhibition of Basal Progesterone Production by a PGF2α Analogue in Bovine Luteal Cells.

| Treatment Concentration (ng/mL) | Progesterone Secretion (ng/mL) (Mean ± SEM) | Percent Inhibition of Basal Secretion |

| 0 (Control) | 50.0 ± 4.5 | 0% |

| 0.1 | 42.5 ± 3.8 | 15% |

| 1 | 35.0 ± 3.1 | 30% |

| 10 | 22.5 ± 2.0 | 55% |

| 100 | 15.0 ± 1.3 | 70% |

| 1000 | 12.5 ± 1.1 | 75% |

Note: Data are hypothetical and illustrative, based on the principle of dose-dependent inhibition. Actual values will vary based on experimental conditions.

Table 2: Illustrative Inhibition of hCG-Stimulated Progesterone Production by a PGF2α Analogue in Human Granulosa-Luteal Cells. [1]

| Treatment | Progesterone Secretion (ng/mL) (Mean ± SEM) | Percent Inhibition of hCG-Stimulated Secretion |

| Control (Basal) | 30.0 ± 2.7 | N/A |

| hCG (10 IU/mL) | 150.0 ± 12.5 | 0% |

| hCG (10 IU/mL) + PGF2α Analogue (100 ng/mL) | 75.0 ± 6.8 | 50% |

| hCG (10 IU/mL) + PGF2α Analogue (1000 ng/mL) | 45.0 ± 4.1 | 70% |

Note: Data are hypothetical and illustrative, based on the documented inhibitory effect of PGF2α on gonadotropin-stimulated steroidogenesis.[1] Actual values will vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the in vitro effects of Etiproston on granulosa-luteal cells.

Isolation and Culture of Human Granulosa-Luteal Cells

-

Source: Human granulosa-luteal cells can be obtained from the follicular fluid of patients undergoing oocyte retrieval for in vitro fertilization (IVF), with appropriate ethical approval and informed consent.

-

Isolation:

-

Pool follicular aspirates and centrifuge at 300 x g for 10 minutes to pellet the cells.

-

Remove the supernatant and resuspend the cell pellet in Dulbecco's Modified Eagle Medium (DMEM)/F-12.

-

To remove red blood cells, a hypotonic lysis step can be performed by adding sterile water for 30 seconds followed by the addition of an equal volume of 2X phosphate-buffered saline (PBS) to restore isotonicity.

-

Alternatively, layer the cell suspension over a density gradient medium (e.g., Ficoll-Paque) and centrifuge at 400 x g for 30 minutes. Granulosa-luteal cells will form a layer at the interface.

-

Carefully aspirate the granulosa-luteal cell layer and wash twice with DMEM/F-12 by centrifugation at 200 x g for 5 minutes.

-

-

Culture:

-

Resuspend the final cell pellet in culture medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and L-glutamine).

-

Determine cell viability and number using a hemocytometer and trypan blue exclusion.

-

Seed the cells in culture plates at a density of approximately 1-2 x 10^5 viable cells/mL.

-

Incubate at 37°C in a humidified atmosphere of 5% CO2 in air.

-

Allow cells to attach and recover for 24-48 hours before initiating experimental treatments.

-

Treatment with Etiproston and/or Gonadotropins

-

After the initial culture period, aspirate the medium and replace it with fresh serum-free or low-serum medium containing the desired concentrations of Etiproston.

-

For studies on the inhibition of stimulated steroidogenesis, co-treat cells with a stimulating agent such as human chorionic gonadotropin (hCG) at a concentration of 1-10 IU/mL.[1]

-

Include appropriate controls: a vehicle control (medium with the same solvent concentration used to dissolve Etiproston), a positive control for stimulation (hCG alone), and a positive control for inhibition (PGF2α or cloprostenol).

-

Culture the cells for a predetermined period, typically 24 to 72 hours, depending on the experimental endpoint.

Progesterone Radioimmunoassay (RIA)

-

At the end of the treatment period, collect the culture medium from each well and store at -20°C until analysis.

-

Thaw the samples and perform a radioimmunoassay to quantify the concentration of progesterone.

-

Briefly, a known amount of radiolabeled progesterone (e.g., [^3H]-progesterone) is mixed with a limited amount of progesterone-specific antibody.

-

The sample containing an unknown amount of progesterone is added, which competes with the radiolabeled progesterone for binding to the antibody.

-

After an incubation period, the antibody-bound progesterone is separated from the free progesterone (e.g., by charcoal-dextran precipitation).

-

The radioactivity of the bound fraction is measured using a scintillation counter.

-

The concentration of progesterone in the sample is determined by comparing its ability to displace the radiolabeled progesterone with a standard curve generated using known concentrations of progesterone.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of PGF2α Analogues in Granulosa-Luteal Cells

Etiproston, as a PGF2α analogue, is expected to act through the Prostaglandin F Receptor (FP receptor). This initiates a signaling cascade that ultimately leads to the inhibition of steroidogenesis.

Caption: PGF2α analogue signaling cascade in granulosa-luteal cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the in vitro effects of Etiproston on granulosa-luteal cells.

Caption: Workflow for in vitro analysis of Etiproston effects.

Conclusion

References

Etiproston: A Technical Guide to its Role in Luteolysis and Estrus Synchronization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etiproston is a synthetic prostaglandin F2α (PGF2α) analogue categorized as a luteolytic agent. It is utilized in veterinary medicine to induce the regression of the corpus luteum (luteolysis), thereby enabling the synchronization of estrus in various animal species. This technical guide provides a comprehensive overview of the role of Etiproston in reproductive management. It details the molecular mechanisms of PGF2α-induced luteolysis, outlines its application in estrus synchronization protocols, and presents available quantitative data on its use. Due to the limited publicly available research specifically on Etiproston, this guide also draws upon the broader scientific understanding of closely related and well-documented PGF2α analogues, such as cloprostenol and dinoprost, to provide a more complete picture of its expected function and application.

Introduction to Etiproston

Etiproston is a prostaglandin F2α analogue with the chemical name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-2-[2-(phenoxymethyl)-1,3-dioxolan-2-yl]ethenyl]cyclopentyl]hept-5-enoic acid[1][2]. Marketed under trade names such as Prostavet and Vetiprost, it is employed in veterinary practice to control the timing of estrus in livestock, facilitating artificial insemination (AI) and other assisted reproductive technologies[2]. Like other PGF2α analogues, Etiproston's primary pharmacological action is to induce luteolysis, the structural and functional regression of the corpus luteum (CL), which leads to a rapid decline in progesterone levels and the initiation of a new estrous cycle.

Mechanism of Action: Luteolysis

The process of luteolysis is critical for the regulation of the estrous cycle in the absence of pregnancy[3]. PGF2α, and its synthetic analogues like Etiproston, are the primary hormonal triggers for this process in many domestic animal species[3].

Signaling Pathway of PGF2α-Induced Luteolysis

The luteolytic action of Etiproston is initiated by its binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on the cell membrane of luteal cells[4]. This binding event triggers a cascade of intracellular signaling events:

-

Activation of Phospholipase C (PLC): The activated FP receptor stimulates the Gq alpha subunit of its associated G-protein, which in turn activates PLC[4].

-

Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG)[4].

-

Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with DAG, activate Protein Kinase C (PKC)[4][5].

-

Downstream Effects: The activation of the PLC-IP3-Ca2+-PKC pathway leads to two primary outcomes:

-

Functional Luteolysis: Inhibition of progesterone synthesis. This occurs through the downregulation of key steroidogenic enzymes and a reduction in luteinizing hormone (LH) receptor expression and sensitivity[5].

-

Structural Luteolysis: Induction of apoptosis (programmed cell death) of the luteal cells. This involves the activation of caspase cascades and other pro-apoptotic factors, leading to the physical regression of the corpus luteum[6].

-

Role in Estrus Synchronization

Estrus synchronization is a key reproductive management tool in the livestock industry, offering benefits such as a more concentrated breeding and calving season, and facilitating the use of artificial insemination (AI) with genetically superior sires[3][7]. The administration of Etiproston to cycling females with a mature corpus luteum induces luteolysis, causing a decline in progesterone and allowing a new follicular phase to begin, culminating in estrus and ovulation.

General Principles of PGF2α-Based Synchronization

Protocols utilizing PGF2α or its analogues are effective in animals that are already cycling and have a responsive corpus luteum (generally 5 to 17 days post-estrus in cattle)[8]. A single injection of a luteolytic dose will induce estrus in a high percentage of these animals within 2 to 5 days. To synchronize a group of animals with unknown stages of their estrous cycle, two injections are often administered 11 to 14 days apart. The first injection will induce luteolysis in animals with a mature CL. The second injection is timed to be effective in the remainder of the herd that were in the early or late stages of their cycle during the first injection.

Quantitative Data on Etiproston

Specific, comprehensive, peer-reviewed data on the efficacy of Etiproston is limited in the public domain. The following tables summarize the available quantitative information.

Table 1: Dosage of Etiproston Reported in Scientific Literature

| Species | Product Name | Dosage | Route of Administration | Study Reference |

| Cattle | Prostavet C / Prostavet | 5 mg | Intramuscular | [9][10][11][12][13] |

| Rabbit | Etiproston | 200 µg | Not specified | [11] |

Table 2: Reported Efficacy of Etiproston in Estrus Synchronization

| Species | Protocol | Estrus Response Rate | Conception/Pregnancy Rate | Study Reference |

| Cattle | Ovsynch protocol including 5 mg Etiproston | Not explicitly stated for Etiproston alone | Not explicitly stated for Etiproston alone | [11][12][13] |

| Cattle | Prostavet-C injection | 100% | Not reported | [12] |

Note: The available studies often incorporate Etiproston as one component of a multi-hormone synchronization protocol (e.g., Ovsynch), making it difficult to isolate the specific efficacy of Etiproston alone. The 100% estrus response reported in one study should be interpreted with caution as details of the study design are limited in the abstract.

Experimental Protocols

Detailed experimental protocols from peer-reviewed publications focusing specifically on Etiproston are scarce. The following represents a generalized protocol for a study evaluating the efficacy of a PGF2α analogue like Etiproston for estrus synchronization in cattle, based on common methodologies in the field.

Generalized Protocol for Estrus Synchronization Trial in Cattle

Objective: To evaluate the efficacy of Etiproston for estrus synchronization and its effect on pregnancy rates following artificial insemination.

Animals: A cohort of sexually mature, cycling beef or dairy cows, with a body condition score of ≥ 5 (on a 9-point scale) and at least 50 days postpartum.

Experimental Design:

-

Animal Selection and Randomization: Animals are examined for reproductive soundness and randomly allocated to one of two treatment groups:

-

Treatment Group: Receives Etiproston.

-

Control Group: Receives a saline placebo.

-

-

Synchronization Protocol (Two-Injection System):

-

Day 0: All animals in the treatment group receive an intramuscular injection of 5 mg Etiproston. Control group animals receive an equivalent volume of saline.

-

Day 11: All animals in both groups receive a second injection of either 5 mg Etiproston (treatment group) or saline (control group).

-

-

Estrus Detection: Following the second injection, all animals are observed for signs of estrus (e.g., standing to be mounted) at least twice daily for a period of 5 to 7 days.

-

Artificial Insemination: Animals detected in estrus are artificially inseminated approximately 12 hours after the onset of standing heat.

-

Data Collection:

-

Estrus Response Rate: The percentage of animals in each group that exhibit estrus within the observation period.

-

Time to Estrus: The interval from the second injection to the onset of estrus.

-

Progesterone Levels: Blood samples are collected at regular intervals (e.g., Day 0, Day 11, and daily after the second injection) to measure serum progesterone concentrations and confirm luteolysis.

-

Pregnancy Rate: Pregnancy diagnosis is performed via transrectal ultrasonography at approximately 30 to 35 days after AI.

-

-

Statistical Analysis: Data on estrus response and pregnancy rates are analyzed using appropriate statistical methods (e.g., Chi-squared test), and data on time to estrus and progesterone concentrations are analyzed using methods such as t-tests or ANOVA.

Discussion and Future Directions

Etiproston, as a PGF2α analogue, functions through a well-established physiological pathway to induce luteolysis and facilitate estrus synchronization. While its use is documented in several studies, there is a notable lack of comprehensive, publicly available data to allow for a detailed comparative analysis of its efficacy against other commonly used prostaglandins like cloprostenol and dinoprost.

Future research should focus on conducting head-to-head clinical trials comparing Etiproston with other luteolytic agents across different species. Such studies should provide detailed quantitative data on:

-

Dose-response relationships for luteolysis and estrus induction.

-

The time-course of progesterone decline following administration.

-

Estrus response rates, conception rates, and pregnancy rates in standardized synchronization protocols.

-

Pharmacokinetic and pharmacodynamic profiles.

This information would be invaluable for veterinarians and reproductive specialists in making informed decisions about the selection of luteolytic agents for their breeding programs and would solidify the understanding of Etiproston's specific characteristics within the family of PGF2α analogues.

Conclusion

Etiproston is a synthetic PGF2α analogue with demonstrated luteolytic activity. It serves as a tool for the synchronization of estrus in livestock, fitting into established protocols that rely on the induction of luteolysis. While the fundamental mechanism of its action is well understood through the broader knowledge of PGF2α signaling, there is a significant need for more specific and detailed clinical efficacy data to be made publicly available. Such data would allow for a more precise understanding of its comparative advantages and optimal use in various reproductive management scenarios.

References

- 1. ASAS centennial paper: Contributions in the Journal of Animal Science to the development of protocols for breeding management of cattle through synchronization of estrus and ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Estrous Synchronization in Cattle | Mississippi State University Extension Service [extension.msstate.edu]

- 4. Department of Animal Science: Dissertations, Theses, and Student Research | Animal Science, Department of | University of Nebraska - Lincoln [digitalcommons.unl.edu]

- 5. researchgate.net [researchgate.net]

- 6. Cloprostenol, a synthetic analog of prostaglandin F2α induces functional regression in cultured luteal cells of felids† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficiency evaluation of two estrus synchronization protocols in estrus response and conception rate of dairy cows in the Dalocha district, Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. jircas.go.jp [jircas.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. repository.pertanian.go.id [repository.pertanian.go.id]

A Technical Guide to Structural Analogues of Prostaglandin F2α: Synthesis, Pharmacology, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core aspects of Prostaglandin F2α (PGF2α) structural analogues. It covers their synthesis, pharmacological evaluation, and therapeutic applications, with a focus on their role as potent ocular hypotensive agents. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the field of prostanoid research.

Introduction to Prostaglandin F2α and its Analogues

Prostaglandin F2α (PGF2α) is a naturally occurring lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway.[1] It exerts a wide range of physiological effects by activating the G-protein coupled FP receptor.[2] PGF2α analogues are synthetic molecules designed to mimic the action of the endogenous ligand, often with improved pharmacokinetic properties and receptor selectivity.[3] These analogues have found significant therapeutic applications, most notably in ophthalmology for the treatment of glaucoma and ocular hypertension.[3][4] Commercially successful examples include latanoprost, travoprost, bimatoprost, and tafluprost.[3][5]

Therapeutic Applications

The primary therapeutic use of PGF2α analogues is in the management of glaucoma, a progressive optic neuropathy often associated with elevated intraocular pressure (IOP).[4][6] These drugs are considered first-line therapy due to their potent IOP-lowering effects, once-daily dosing regimen, and favorable systemic safety profile.[3][6][7] They reduce IOP by increasing the uveoscleral outflow of aqueous humor, a mechanism distinct from many other classes of anti-glaucoma medications.[6][8]

Beyond glaucoma, PGF2α analogues are being explored for other therapeutic applications, including the treatment of alopecia (hair loss) and disorders of hypopigmentation, owing to their observed side effects of hypertrichosis (eyelash growth) and increased pigmentation.[9]

Quantitative Pharmacological Data

The pharmacological activity of PGF2α analogues is determined by their binding affinity for the FP receptor and their potency in activating downstream signaling pathways. The following tables summarize key quantitative data for several prominent analogues.

| Compound | Binding Affinity (Ki) for FP Receptor (nM) | Notes |

| PGF2α (endogenous) | ~1.0 | The natural ligand for the FP receptor.[3] |

| Latanoprost acid | 4.7 | Active form of the prodrug latanoprost.[3] |

| Travoprost acid | 3.2 - 35 | Active form of the prodrug travoprost.[3] |

| Bimatoprost acid | 83 | Active form of the prodrug bimatoprost.[3] |

| Tafluprost acid | 0.4 | Active form of the prodrug tafluprost, showing very high affinity.[3] |

| Cloprostenol | - | Potent FP receptor agonist. |

| Fluprostenol | - | Potent FP receptor agonist. |

Note: Ki values can vary between studies due to differences in experimental conditions.

| Compound | Functional Potency (EC50) at FP Receptor (nM) | Assay Type |

| PGF2α | 10 | Inositol phosphate formation in HEK 293 cells.[10] |

| Latanoprost acid | 3.6 - 8.7 | Phosphoinositide turnover in human ciliary muscle cells. |

| Travoprost acid | 1.4 | Phosphoinositide turnover in human ciliary muscle cells.[11] |

| Bimatoprost acid | 2.8 - 3.8 | Phosphoinositide turnover in various cell types.[11] |

| Cloprostenol | 0.003 | Inhibition of adipose differentiation.[12] |

| Fluprostenol | 0.03 - 0.1 | Inhibition of adipose differentiation.[12] |

| Compound | In Vivo IOP Reduction (%) | Animal Model |

| Latanoprost (0.005%) | 23.2 ± 1.1 | Wild-type mice (nighttime).[13][14] |

| Travoprost (0.004%) | 26.1 ± 1.2 | Wild-type mice (nighttime).[13][14] |

| Bimatoprost (0.03%) | 19.8 ± 1.5 | Wild-type mice (nighttime).[13][14] |

| Travoprost | 29.2 | Rabbit cornea (ex-vivo).[15] |

| Tafluprost | 29.8 | Rabbit cornea (ex-vivo).[15] |

| MC4 (1-ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline) | 33 | Rabbit.[12] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PGF2α analogues.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the FP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells stably expressing the human FP receptor (e.g., HEK293 or CHO cells).[16]

-

Radioligand: [³H]-PGF2α.[16]

-

Competitor: Unlabeled PGF2α analogue.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[17]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., GF/C).[16]

Procedure:

-

Prepare membrane homogenates from FP receptor-expressing cells.[17]

-

In a 96-well plate, add in the following order:

-

Incubate the plate for 60 minutes at 27°C with gentle agitation.[17]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the IC50 value from the competition curve and determine the Ki value using the Cheng-Prusoff equation.[17]

Phosphoinositide (PI) Turnover Assay

This functional assay measures the ability of an agonist to stimulate the FP receptor, which is coupled to the Gq protein and activates phospholipase C (PLC), leading to the production of inositol phosphates.

Materials:

-

Cells stably expressing the human FP receptor.

-

[³H]-myo-inositol.

-

Agonist (PGF2α analogue).

-

Assay medium (e.g., serum-free DMEM).

-

Lysis buffer (e.g., 0.1 M formic acid).

-

Dowex AG1-X8 resin (formate form).

Procedure:

-

Seed cells in 24-well plates and grow to near confluence.

-

Label the cells by incubating with [³H]-myo-inositol in inositol-free medium for 24-48 hours.

-

Wash the cells with assay medium.

-

Pre-incubate the cells with LiCl (typically 10 mM) for 15-30 minutes to inhibit inositol monophosphatase.

-

Add the PGF2α analogue at various concentrations and incubate for a specified time (e.g., 30-60 minutes).

-

Terminate the incubation by aspirating the medium and adding ice-cold lysis buffer.

-

Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography with Dowex resin.

-

Elute the inositol phosphates and quantify the radioactivity by scintillation counting.

-

Generate dose-response curves and determine the EC50 value.

ERK1/2 Phosphorylation Assay

This assay assesses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream signaling event of FP receptor activation.

Materials:

-

Cells expressing the FP receptor.

-

PGF2α analogue.

-

Cell lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

Secondary antibody conjugated to horseradish peroxidase (HRP).

-

Chemiluminescent substrate.

Procedure:

-

Culture cells to the desired confluence and serum-starve overnight.

-

Treat the cells with the PGF2α analogue for various time points (e.g., 0, 2, 5, 10, 20 minutes).[18]

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.[19]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[19]

-

Quantify the band intensities to determine the level of ERK1/2 phosphorylation.

Synthetic Strategies

The chemical synthesis of PGF2α and its analogues is a complex undertaking due to the presence of multiple stereocenters. Two prominent strategies are the Corey lactone-based synthesis and organocatalytic approaches.

Corey Lactone-Based Synthesis

This classic approach, developed by E.J. Corey, utilizes a key bicyclic intermediate known as the "Corey lactone" to control the stereochemistry of the cyclopentane ring.[4]

Key Steps:

-

Iodolactonization: A Diels-Alder reaction followed by iodolactonization establishes the core bicyclic lactone structure.

-

Protection and Reduction: The hydroxyl group is protected, and the lactone is reduced to a lactol.

-

Wittig Reaction: Introduction of the α-chain via a Wittig reaction.

-

Oxidation and Deprotection: Oxidation of the alcohol to an aldehyde (the "Corey aldehyde").

-

Horner-Wadsworth-Emmons Reaction: Introduction of the ω-chain.

-

Stereoselective Reduction: Reduction of the C15 ketone to the desired alcohol.

-

Deprotection: Removal of protecting groups to yield the final PGF2α analogue.

A detailed procedure for the synthesis of latanoprost from the Corey lactone diol has been reported, involving steps such as Dess-Martin oxidation, Horner-Wadsworth-Emmons reaction, and stereoselective reduction.[20]

Organocatalytic Synthesis

More recent synthetic strategies employ organocatalysis to achieve a more concise and efficient synthesis. A key example is the use of proline to catalyze an aldol cascade reaction of succinaldehyde, forming a bicyclic enal intermediate with high enantioselectivity.[4][21] This approach significantly reduces the number of synthetic steps compared to the Corey synthesis.[4][21]

Key Step: Proline-Catalyzed Aldol Cascade

-

Dissolve succinaldehyde in a suitable organic solvent (e.g., ethyl acetate).[3]

-

Add L-proline (typically 2 mol%).[3]

-

Stir the reaction mixture at the desired temperature.

-

Monitor the reaction progress by NMR or GC.

-

Upon completion, quench the reaction and work up to isolate the bicyclic enal.[3]

Signaling Pathways and Experimental Workflows

PGF2α-FP Receptor Signaling Pathway

Activation of the FP receptor by PGF2α or its analogues initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to the Gq alpha subunit of the heterotrimeric G protein.

Caption: PGF2α-FP Receptor Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Logical Workflow for Corey Lactone Synthesis

This diagram outlines the key logical steps in the synthesis of a PGF2α analogue starting from the Corey lactone.

Caption: Corey Lactone Synthesis Workflow.

Conclusion

Structural analogues of PGF2α represent a significant success in rational drug design, leading to the development of highly effective therapies for glaucoma. Their mechanism of action, centered on the activation of the FP receptor and subsequent increase in uveoscleral outflow, is well-established. Ongoing research continues to explore novel synthetic routes to these complex molecules, aiming for greater efficiency and cost-effectiveness. Furthermore, the diverse signaling pathways activated by these analogues present opportunities for the discovery of new therapeutic applications beyond ophthalmology. This guide provides a solid foundation of technical information to support further research and development in this important class of therapeutic agents.

References

- 1. forum.graphviz.org [forum.graphviz.org]

- 2. benchchem.com [benchchem.com]

- 3. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical utility and differential effects of prostaglandin analogs in the management of raised intraocular pressure and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemix.org [chemix.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric Synthesis of Corey Lactone and Latanoprost [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. worthe-it.co.za [worthe-it.co.za]

- 14. Biomechanical Effects of Two Forms of PGF2α on Ex-vivo Rabbit Cornea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. resources.revvity.com [resources.revvity.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Effects of Pgf2α On P-Erk1/2 Mapk Activation, Proliferation and Formation of Trans-Endothelial Tunnels in Swiss 3t3 Fibroblast Cells | Auctores [auctoresonline.org]

- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. US20030149294A1 - Process for the preparation of latanoprost - Google Patents [patents.google.com]

- 20. ias.ac.in [ias.ac.in]

- 21. researchgate.net [researchgate.net]

Etiproston in DMSO: A Technical Guide to Solubility and Stability for Researchers

For drug development professionals, researchers, and scientists, understanding the solubility and stability of active pharmaceutical ingredients (APIs) in common solvents is paramount for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a widely utilized solvent in preclinical research due to its exceptional ability to dissolve a broad range of molecules. This technical guide provides an in-depth overview of the available data and recommended best practices for the handling of Etiproston, a prostaglandin analog, in DMSO solutions.